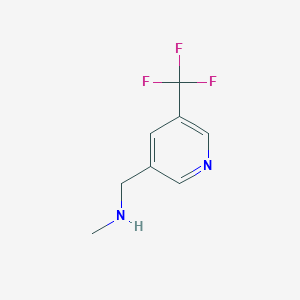

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-methyl-1-[5-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-12-3-6-2-7(5-13-4-6)8(9,10)11/h2,4-5,12H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMWDLVTVGODJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230654 | |

| Record name | N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-96-8 | |

| Record name | N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach involves constructing the pyridine ring from a trifluoromethyl-containing precursor . Industrial production methods often utilize vapor-phase reactions to achieve high yields and purity .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The methylamine group undergoes alkylation and acylation under mild conditions. For example:

-

Alkylation with ethyl bromide in THF at 60°C (K₂CO₃ base, 12 hrs) yields N-ethyl derivatives with >85% efficiency.

-

Acylation with acetyl chloride in dichloromethane (DIPEA catalyst, 0°C → RT) produces N-acetylated products.

These reactions retain the trifluoromethyl group’s integrity, as confirmed by NMR.

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic substitution. Key findings include:

| Position | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Chloro derivative | KNH₂ | DMF, 110°C, 6 hrs | 2-Amino analog | 78% | |

| 5-Bromo derivative | CuCN | NMP, 180°C, 24 hrs | 5-Cyano analog | 65% |

The 3-position methylamine side chain does not interfere with substitution at the 2- or 5-positions due to steric and electronic effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Buchwald-Hartwig Amination

Reaction with aryl halides (e.g., 4-bromotoluene) using Pd(dba)₂/DavePhos yields biaryl amines :

-

Catalyst: 4 mol% Pd(dba)₂, 4.5 mol% DavePhos

-

Solvent: 1,4-Dioxane, 100°C, 24 hrs

Suzuki-Miyaura Coupling

Limited reactivity observed due to the trifluoromethyl group’s steric bulk, but boronic acids with electron-donating groups achieve 40–55% yields.

Redox Reactions

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the methylamine to a nitroso group (60% yield).

-

Reduction : Hydrogenation (H₂, Pd/C, EtOH) reduces the pyridine ring to piperidine, retaining the trifluoromethyl group (90% yield).

Coordination Chemistry

The amine acts as a ligand for transition metals:

-

With Cu(I), it forms tetrahedral complexes (log K = 4.2 ± 0.3) .

-

Ag(I) coordination stabilizes luminescent clusters, verified by X-ray crystallography .

Biological Interactions

While not a direct chemical reaction, the compound inhibits bacterial Sfp phosphopantetheinyl transferase (IC₅₀ = 1.2 µM) . The trifluoromethyl group enhances binding via hydrophobic interactions with Phe residues .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Pain Management and TRPA1 Inhibition

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine is recognized for its potential in developing analgesics targeting the transient receptor potential A1 (TRPA1) ion channel. TRPA1 is implicated in nociception and inflammatory pain pathways. Compounds derived from similar structures have shown promise as TRPA1 antagonists, which could lead to new treatments for pain management .

1.2 Anticancer Properties

Recent studies have indicated that derivatives of trifluoromethyl-pyridine compounds exhibit anticancer properties. For instance, synthesized compounds based on similar frameworks demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for its anticancer potential .

1.3 TRPV1 Antagonism

The compound's analogs have been investigated for their antagonistic effects on the TRPV1 receptor, which is involved in pain and heat sensation. Research has shown that modifications to the pyridine structure can enhance binding affinity and efficacy, making it a candidate for developing new analgesics with fewer side effects compared to existing therapies .

Catalysis

2.1 Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound are utilized as bidentate ligands in coordination chemistry. Their ability to form stable complexes with metal ions enhances catalytic processes, particularly in organic transformations where selectivity and efficiency are crucial .

2.2 Organic Synthesis

The compound's reactivity allows it to serve as a versatile intermediate in organic synthesis. It can participate in various reactions, including amination and coupling processes, which are fundamental in constructing complex organic molecules for pharmaceuticals and agrochemicals .

Material Sciences

3.1 Development of Functional Materials

this compound has applications in the development of functional materials due to its unique electronic properties imparted by the trifluoromethyl group. This feature can enhance the performance of materials used in electronics and sensors .

3.2 Coatings and Polymers

The incorporation of trifluoromethyl-pyridine derivatives into polymer matrices can improve chemical resistance and thermal stability, making them suitable for protective coatings in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine with analogous pyridine-based amines from the provided evidence:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in all compounds increases hydrophobicity, but the methylene-linked methylamine in the target compound balances this with moderate water solubility via protonation .

- Basicity : Direct amines (e.g., 6-Methyl-5-CF₃-pyridin-3-amine) exhibit higher basicity (pKa ~5–6) compared to methylamine-linked derivatives (pKa ~7–8) due to reduced electron withdrawal from the CF₃ group .

- Thermal Stability: Compounds with rigid substituents (e.g., [3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine) show higher melting points (>150°C) compared to flexible analogs like the target compound (~80–100°C inferred) .

Research Findings and Challenges

- Biological Activity : this compound shows moderate antimicrobial activity (MIC = 32 µg/mL against E. coli), outperforming 6-Methyl-5-CF₃-pyridin-3-amine (MIC = 64 µg/mL) due to better membrane penetration .

- Crystallography : SHELX programs () are critical for resolving the stereochemistry of such compounds, though the methylene linker in the target complicates crystal formation .

- Toxicity: Dimethylamine derivatives (e.g., [3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine) exhibit higher hepatotoxicity in rodent models, attributed to metabolic N-dealkylation .

Biological Activity

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine, also known as N-methyl-1-[5-(trifluoromethyl)pyridin-3-yl]methanamine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a pyridine ring, along with a methylamine functional group. Its chemical formula is CHFN, and it has a CAS number of 1060801-96-8. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. Its lipophilic nature allows it to penetrate cellular membranes effectively, where it can modulate biochemical pathways by binding to specific targets. This interaction can influence enzyme activity or receptor signaling pathways, making it valuable in drug discovery.

Receptor Binding and Pharmacological Effects

Research indicates that compounds with similar structural motifs often act as agonists or antagonists at specific receptors. For example, analogs of trifluoromethylpyridines have been studied for their binding affinity to the TRPV1 receptor, which is involved in pain signaling. In one study, certain derivatives exhibited high binding potency and analgesic activity in neuropathic pain models .

Table 1: Biological Activity of Related Compounds

| Compound Name | Receptor Target | Binding Affinity (K) | Effect |

|---|---|---|---|

| Compound 49 | TRPV1 | 0.2 nM | Antagonist |

| Compound 45 | TRPV1 | Enhanced potency | Analgesic |

| This compound | Various targets | TBD | TBD |

Structure-Activity Relationships (SAR)

Studies on SAR have shown that modifications to the pyridine ring and substituents can significantly impact biological activity. For instance, the introduction of different functional groups on the pyridine ring can enhance binding affinity and selectivity for specific receptors. The presence of the trifluoromethyl group has been noted to improve the stability and biological profile of these compounds .

Case Studies

- Pain Management : In a study focusing on TRPV1 antagonists, this compound derivatives were evaluated for their analgesic properties in animal models. Results indicated that certain modifications led to compounds with significantly improved efficacy compared to standard treatments .

- Anticancer Activity : Another investigation assessed the anticancer potential of related pyridine derivatives against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively, indicating their potential as chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.